



# Application Notes and Protocols for PET Imaging of 5-HT2A Receptors

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Compound of Interest		
Compound Name:	Glemanserin	
Cat. No.:	B1671579	Get Quote

Topic: **Glemanserin** as a Tool for PET Imaging of 5-HT2A Receptors

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

While **Glemanserin** (MDL 11,939) is a potent and selective antagonist for the serotonin 2A (5-HT2A) receptor, it is not itself used as a radiotracer for Positron Emission Tomography (PET) imaging. However, its development was a crucial step leading to the creation of its fluorinated analogue, volinanserin (MDL 100,907), which is a widely used and even more potent and selective 5-HT2A receptor antagonist. Radiolabeled versions of volinanserin, particularly [11C]MDL 100,907, have become invaluable tools for the in-vivo imaging and quantification of 5-HT2A receptors in the brain.

These application notes will therefore focus on the established and validated PET radiotracers for the 5-HT2A receptor, primarily [11C]MDL 100,907 and [18F]altanserin, providing detailed protocols and quantitative data to guide researchers in their use.

# **5-HT2A Receptor Signaling Pathway**

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[1] Activation of the receptor by an agonist, such as serotonin, leads to the dissociation of the G $\alpha$ q and  $\beta$ y subunits. The activated G $\alpha$ q subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

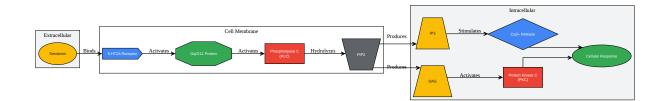




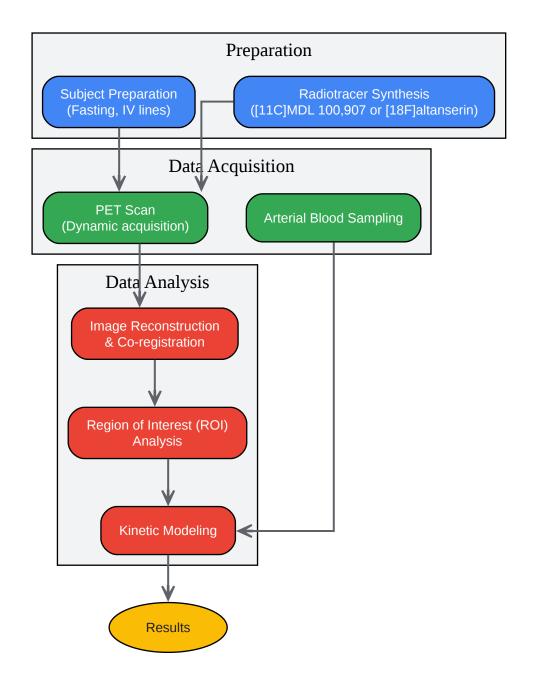


trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These downstream signaling events modulate a wide range of cellular responses.









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## References



- 1. 5-HT2A receptor Wikipedia [en.wikipedia.org]
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